molecular formula C18H12ClN3OS B11588342 (5Z)-5-(2-chlorobenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(2-chlorobenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11588342
M. Wt: 353.8 g/mol
InChI Key: OARUMQHNJCEEPF-GDNBJRDFSA-N
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Description

“(5Z)-5-(2-chlorobenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” is a complex organic compound with a unique structure. Let’s break down its name:

  • The “(5Z)” indicates the geometry of the double bond (Z = “zusammen,” meaning “together” in German).
  • The compound contains a thiazole ring fused with a triazole ring, resulting in an intriguing heterocyclic structure.
  • The chlorine-substituted benzylidene group adds further complexity.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of appropriate precursors, such as 2-aminothiazole and 2-methylphenylhydrazine, followed by cyclization. The reaction proceeds under specific conditions, typically using acid catalysts or base-promoted cyclization.

Industrial Production: While industrial-scale production methods may vary, researchers often optimize the synthetic route to achieve higher yields and cost-effectiveness. Large-scale synthesis may involve continuous flow processes or batch reactions.

Chemical Reactions Analysis

Reactivity: The compound exhibits diverse reactivity due to its functional groups. Notable reactions include:

    Oxidation: The thiazole and triazole rings can undergo oxidation, leading to the formation of various oxidation products.

    Reduction: Reduction of the imine group (benzylidene) can yield the corresponding amine.

    Substitution: The chlorine atom in the benzylidene group is susceptible to nucleophilic substitution.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) facilitate reduction reactions.

    Substitution: Nucleophiles (e.g., amines, thiols) react with the chlorine atom under appropriate conditions.

Scientific Research Applications

Chemistry: Researchers explore the compound’s reactivity, stability, and novel derivatives. It serves as a valuable building block for designing new molecules.

Biology and Medicine:

    Antimicrobial Properties: Some derivatives exhibit antimicrobial activity, making them potential candidates for drug development.

    Anticancer Potential: Investigations into its effects on cancer cells highlight its potential as an anticancer agent.

Industry: The compound’s unique structure may find applications in materials science, catalysis, or organic electronics.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with cellular targets, affecting pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

While there are no direct analogs, we can compare it to related heterocyclic compounds, emphasizing its distinctive features.

Properties

Molecular Formula

C18H12ClN3OS

Molecular Weight

353.8 g/mol

IUPAC Name

(5Z)-5-[(2-chlorophenyl)methylidene]-2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C18H12ClN3OS/c1-11-6-2-4-8-13(11)16-20-18-22(21-16)17(23)15(24-18)10-12-7-3-5-9-14(12)19/h2-10H,1H3/b15-10-

InChI Key

OARUMQHNJCEEPF-GDNBJRDFSA-N

Isomeric SMILES

CC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CC=CC=C4Cl)/SC3=N2

Canonical SMILES

CC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CC=CC=C4Cl)SC3=N2

Origin of Product

United States

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